molecular formula C21H19N5 B11213349 4-(2,3-dihydro-1H-indol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11213349
M. Wt: 341.4 g/mol
InChI Key: VTCMAIGETZHCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and specificity. The uniqueness of 1-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE lies in its specific substitution pattern, which contributes to its potent inhibitory activity against CDK2/cyclin A2 .

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H19N5/c1-14-7-8-17(11-15(14)2)26-21-18(12-24-26)20(22-13-23-21)25-10-9-16-5-3-4-6-19(16)25/h3-8,11-13H,9-10H2,1-2H3

InChI Key

VTCMAIGETZHCEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54)C

Origin of Product

United States

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